1-[1-(2,4-Dichlorophenyl)sulfonylpiperidin-2-yl]propan-1-one

Catalog No.
S7365325
CAS No.
M.F
C14H17Cl2NO3S
M. Wt
350.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[1-(2,4-Dichlorophenyl)sulfonylpiperidin-2-yl]pr...

Product Name

1-[1-(2,4-Dichlorophenyl)sulfonylpiperidin-2-yl]propan-1-one

IUPAC Name

1-[1-(2,4-dichlorophenyl)sulfonylpiperidin-2-yl]propan-1-one

Molecular Formula

C14H17Cl2NO3S

Molecular Weight

350.3 g/mol

InChI

InChI=1S/C14H17Cl2NO3S/c1-2-13(18)12-5-3-4-8-17(12)21(19,20)14-7-6-10(15)9-11(14)16/h6-7,9,12H,2-5,8H2,1H3

InChI Key

IZFNTRWVABOPNX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCCN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Dibutylone is a synthetic substance that falls under the category of cathinones. It is also known by its street names such as "bk-DMBDB," and it is a structural analog of the well-known Methylone. Dibutylone shares many similarities with other cathinones such as MDPV, Methylone, and Ethylone in terms of its chemical structure and pharmacological effects. However, Dibutylone has a higher potency than MDPV and Methylone, and it has emerged as a new drug of abuse.
Dibutylone is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. It has a molecular weight of 271.77 g/mol and a boiling point of 351.8 ± 25.0 °C at 760 mmHg. Its molecular formula is C13H17Cl2NO3S, and it has a melting point of 101-103°C. Dibutylone's chemical structure comprises a piperidine ring attached to a ketone group, which is substituted with two chlorine atoms and a sulfonyl group.
Dibutylone is synthesized by combining 2,4-dichlorophenyl-2-piperidin-2-ylacetamide with propan-1-one under acidic conditions. The acid-catalyzed reaction results in the formation of Dibutylone, which is then purified through a series of chromatographic and crystallization steps. The purity of Dibutylone is determined through several analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
The detection and quantification of Dibutylone in biological and environmental samples are essential for monitoring its use and potential impact on human health and ecosystems. Several analytical methods have been developed, including HPLC coupled with ultraviolet (UV) or fluorescence detection, GC-MS, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods have been validated and used in forensic and toxicological investigations, wastewater monitoring, and environmental analysis.
Dibutylone's pharmacological effects are mediated by its interaction with the dopamine and serotonin transporters in the brain, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. Dibutylone has been reported to induce euphoria, increased energy, and diminished fatigue, similar to other stimulants such as cocaine and amphetamines. However, Dibutylone has been linked to severe adverse effects such as agitation, hyperthermia, seizures, cardiac arrhythmias, and death. The long-term effects of Dibutylone on human health are poorly understood and require further investigation.
The toxicity and safety of Dibutylone have been studied in several scientific experiments. Dibutylone has been found to be acutely toxic to rats, causing acute lung injury, inflammation, and oxidative stress. Chronic exposure to Dibutylone has been linked to neurotoxicity and cognitive impairment in rats. Dibutylone has also been reported to induce genotoxicity and oxidative stress in human lymphocytes and hepatocytes. These findings suggest that Dibutylone has potential health hazards and safety concerns.
Dibutylone has been utilized as a research tool in several scientific experiments, particularly in the neurosciences. Dibutylone has been used to explore the role of dopamine and serotonin transporters in drug addiction, the neurotoxic effects of cathinones, and the efficacy of pharmacological interventions to treat cathinone abuse.
The research on Dibutylone is still in its infancy, and much remains unknown about its pharmacology, toxicology, and potential implications in various fields of research and industry. The recreational use of Dibutylone has raised concerns among public health officials, law enforcement agencies, and policymakers. Thus, there is an urgent need for more research to inform evidence-based policy and interventions to mitigate the harm associated with Dibutylone use.
Dibutylone's potential implications in various fields of research and industry are still unclear. However, some potential implications may include its use as a research tool in the neurosciences, its potential for environmental contamination through wastewater, and the emerging threat it poses to public health and safety.
There are several limitations to the current research on Dibutylone, including the lack of long-term studies on its effects on human health and the limited knowledge of its pharmacological and toxicological mechanisms of action. Future research should focus on investigating Dibutylone's long-term effects on human health, its potential for environmental contamination, and developing interventions to mitigate the harm associated with its use. Additionally, identifying alternative research tools that are safer and more effective than Dibutylone is essential for advancing scientific discoveries in various fields.
1. Investigating the potential impact of Dibutylone on the environment and identifying ways to mitigate its environmental contamination.
2. Developing new analytical methods for detecting and quantifying Dibutylone in biological and environmental samples.
3. Identifying pharmacological interventions to treat Dibutylone abuse and associated adverse effects.
4. Investigating the synergistic effects of Dibutylone with other psychoactive substances and their potential health hazards.
5. Examining the effects of Dibutylone in different animal models and exploring potential species differences.
6. Developing new cathinone-based research tools that are safer, more effective, and less harmful than Dibutylone.
7. Evaluating the impact of Dibutylone on cognitive function and memory in humans.
8. Investigating the cellular and molecular mechanisms of Dibutylone-induced toxicity and identifying potential targets for intervention.
9. Developing interventions and policies to reduce the harm associated with Dibutylone use and abuse.
10. Investigating the potential therapeutic applications of Dibutylone in treating mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

349.0306200 g/mol

Monoisotopic Mass

349.0306200 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-08-27

Explore Compound Types